molecular formula C13H21N3O B14891690 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea

1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea

Cat. No.: B14891690
M. Wt: 235.33 g/mol
InChI Key: AHHGLTLSNNTSLI-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea is an organic compound with a unique structure that combines a cyanoethyl group, a cyclohexyl group, and a cyclopropyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea typically involves the reaction of cyclohexyl isocyanate with 1-(2-cyanoethyl)-cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea involves its interaction with specific molecular targets. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclohexyl and cyclopropyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

  • N,N,N′,N′-tetrakis(2-cyanoethyl)-1,2-ethylenediamine
  • 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite

Comparison: 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea is unique due to its combination of a cyanoethyl group with cyclohexyl and cyclopropyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for specific applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

1-(2-cyanoethyl)-3-cyclohexyl-1-cyclopropylurea

InChI

InChI=1S/C13H21N3O/c14-9-4-10-16(12-7-8-12)13(17)15-11-5-2-1-3-6-11/h11-12H,1-8,10H2,(H,15,17)

InChI Key

AHHGLTLSNNTSLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N(CCC#N)C2CC2

Origin of Product

United States

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